REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:13](Br)([CH3:15])[CH3:14].[I-].[Na+].O>CN(C)C=O>[CH:13]([O:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH3:15])[CH3:14] |f:2.3|
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Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)Br
|
Name
|
|
Quantity
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19.5 g
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Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 70° C. for 15 hrs
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (500,200 ml)
|
Type
|
WASH
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Details
|
The extract was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1)
|
Type
|
CUSTOM
|
Details
|
to give the objective substance (12.4 g, 64%) as an oil
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)OC=1C=C(C(=O)OCC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |